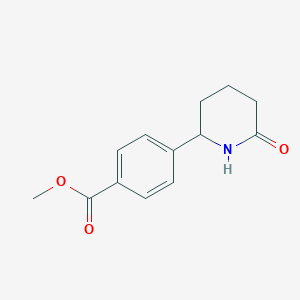
Methyl 4-(6-oxopiperidin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(6-oxopiperidin-2-yl)benzoate is an organic compound that belongs to the class of esters. It features a benzoate group attached to a piperidinone ring, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-oxopiperidin-2-yl)benzoate typically involves the esterification of 4-(6-oxopiperidin-2-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(6-oxopiperidin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(6-oxopiperidin-2-yl)benzoic acid.
Reduction: Methyl 4-(6-hydroxypiperidin-2-yl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(6-oxopiperidin-2-yl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-(6-oxopiperidin-2-yl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The piperidinone ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with similar reactivity but lacking the piperidinone ring.
Ethyl 4-(6-oxopiperidin-2-yl)benzoate: An ester with an ethyl group instead of a methyl group.
Methyl 4-(6-hydroxypiperidin-2-yl)benzoate: A reduced form of the compound with a hydroxyl group.
Uniqueness
Methyl 4-(6-oxopiperidin-2-yl)benzoate is unique due to the presence of the piperidinone ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific interactions with biological targets and its utility in synthetic chemistry.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl 4-(6-oxopiperidin-2-yl)benzoate |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)10-7-5-9(6-8-10)11-3-2-4-12(15)14-11/h5-8,11H,2-4H2,1H3,(H,14,15) |
InChI Key |
XQIUHFJXNTWGPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















